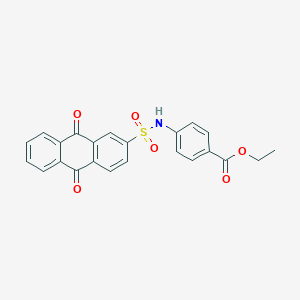![molecular formula C13H12N2O2S B401676 N-[3-(acetylamino)phenyl]thiophene-2-carboxamide](/img/structure/B401676.png)
N-[3-(acetylamino)phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]thiophene-2-carboxamide typically involves the reaction of 3-acetamidophenylamine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, including the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(acetylamino)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly against cell lines like MCF-7 and HepG2.
Mécanisme D'action
The mechanism of action of N-[3-(acetylamino)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling pathways . The compound binds to the active site of the enzyme, preventing its activity and thereby modulating cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Hydroxyphenyl)thiophene-2-carboxamide
- N-(3-Bromophenyl)thiophene-2-carboxamide
- N-(3-Chlorophenyl)thiophene-2-carboxamide
Uniqueness
N-[3-(acetylamino)phenyl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays .
Propriétés
Formule moléculaire |
C13H12N2O2S |
|---|---|
Poids moléculaire |
260.31g/mol |
Nom IUPAC |
N-(3-acetamidophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2S/c1-9(16)14-10-4-2-5-11(8-10)15-13(17)12-6-3-7-18-12/h2-8H,1H3,(H,14,16)(H,15,17) |
Clé InChI |
LIDSZOZNZQHXRE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


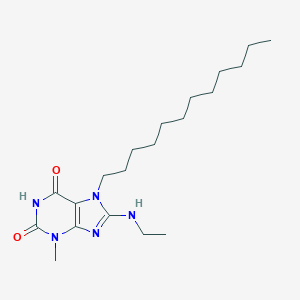
![4-[(2-(2-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-chloro-6-ethoxyphenyl acetate](/img/structure/B401598.png)
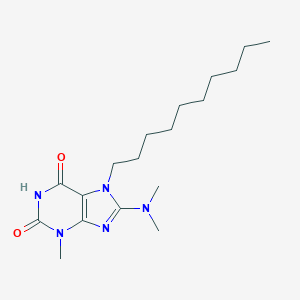
![3-[4-(Heptyloxy)phenyl]-5-{4-nitrophenyl}-1,2,4-oxadiazole](/img/structure/B401602.png)
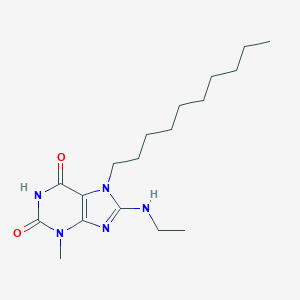
![2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B401604.png)
![1-Benzoyl-2,3-dihydrobenzo[g]quinolin-4-one](/img/structure/B401605.png)

![4,4,8-trimethyl-N-(4-methylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B401608.png)
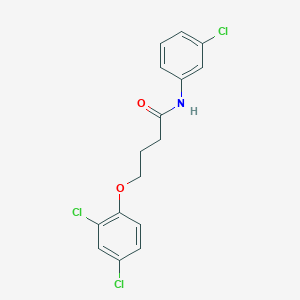
![N-{2-[(cyclohexylcarbonyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B401612.png)
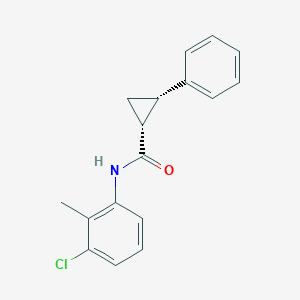
![N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~4~,N~4~-dimethyl-1,4-benzenediamine](/img/structure/B401614.png)
